Carbamic acid,(2-hydroxyethyl)-, decyl ester (9CI)
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Overview
Description
Carbamic acid,(2-hydroxyethyl)-, decyl ester (9CI) is a chemical compound with the molecular formula C13H27NO3. It is an ester derivative of carbamic acid, where the hydrogen atom of the hydroxyl group is replaced by a decyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid,(2-hydroxyethyl)-, decyl ester (9CI) typically involves the esterification of carbamic acid with decanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:
Carbamic acid+Decanol→Carbamic acid,(2-hydroxyethyl)-, decyl ester+Water
Industrial Production Methods
In industrial settings, the production of carbamic acid,(2-hydroxyethyl)-, decyl ester (9CI) may involve continuous flow processes to enhance efficiency and yield. The use of supercritical carbon dioxide as a solvent can also be employed to facilitate the reaction and improve the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Carbamic acid,(2-hydroxyethyl)-, decyl ester (9CI) can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of carbamic acid and decanol.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids and other oxidation products.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the decyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Carbamic acid and decanol.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted carbamates.
Scientific Research Applications
Carbamic acid,(2-hydroxyethyl)-, decyl ester (9CI) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a prodrug for the controlled release of active pharmaceutical ingredients.
Industry: Utilized in the formulation of coatings, adhesives, and surfactants.
Mechanism of Action
The mechanism of action of carbamic acid,(2-hydroxyethyl)-, decyl ester (9CI) depends on its specific application. In biological systems, it may interact with cellular membranes, enzymes, or receptors, leading to various physiological effects. The ester bond can be hydrolyzed by esterases, releasing the active carbamic acid and decanol, which can then exert their effects on molecular targets and pathways.
Comparison with Similar Compounds
Carbamic acid,(2-hydroxyethyl)-, decyl ester (9CI) can be compared with other similar compounds, such as:
Carbamic acid,(2-hydroxyethyl)-, hexyl ester: Similar structure but with a hexyl group instead of a decyl group, leading to different physical and chemical properties.
Carbamic acid,(2-hydroxyethyl)-, ethyl ester: Contains an ethyl group, resulting in different solubility and reactivity.
Carbamic acid,(2-hydroxyethyl)-, methyl ester: The smallest ester derivative, with distinct properties compared to longer-chain esters.
The uniqueness of carbamic acid,(2-hydroxyethyl)-, decyl ester (9CI) lies in its specific ester group, which imparts unique solubility, reactivity, and biological activity compared to other esters of carbamic acid.
Properties
Molecular Formula |
C13H26NO3- |
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Molecular Weight |
244.35 g/mol |
IUPAC Name |
N-decyl-N-(2-hydroxyethyl)carbamate |
InChI |
InChI=1S/C13H27NO3/c1-2-3-4-5-6-7-8-9-10-14(11-12-15)13(16)17/h15H,2-12H2,1H3,(H,16,17)/p-1 |
InChI Key |
FYNYYDNWDDBVOY-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCN(CCO)C(=O)[O-] |
Origin of Product |
United States |
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